Technical Documentation Center

rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one
  • CAS: 97278-42-7

Core Science & Biosynthesis

Foundational

"rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one chemical properties"

This is a comprehensive technical guide on the chemical properties, synthesis, and applications of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one . Scaffold Class: Bridged Bicyclic Lactam / Homobispidine CAS Registry Nu...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the chemical properties, synthesis, and applications of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one .

Scaffold Class: Bridged Bicyclic Lactam / Homobispidine CAS Registry Number: 1487352-53-3 (Parent), 1820580-36-6 (9-Methyl dihydrochloride)

Executive Summary

The 3,9-diazabicyclo[3.3.2]decan-10-one scaffold represents a specialized class of "homobispidines"—bridged bicyclic diamines that serve as conformationally restricted pharmacophores in medicinal chemistry. Unlike the more common [3.3.1] bispidine systems, the [3.3.2] framework introduces an expanded two-atom bridge containing a lactam functionality. This unique topology imparts distinct vectors for substituent display, making it a valuable scaffold for targeting G-protein coupled receptors (GPCRs), particularly opioid and nicotinic acetylcholine receptors (nAChRs).

This guide details the structural dynamics, synthetic accessibility via ring expansion, and the orthogonal reactivity profile of the N3 (amine) and N9 (amide) centers.

Structural Analysis & Stereochemistry

Topological Framework

The molecule consists of a bicyclic skeleton where two bridgehead carbons (C1 and C5) are connected by three bridges:

  • Bridge A (Positions 2, 3, 4): A 3-atom chain containing a secondary amine at position 3 (

    
    ).
    
  • Bridge B (Positions 6, 7, 8): A 3-atom all-carbon chain (

    
    ).
    
  • Bridge C (Positions 9, 10): A 2-atom chain containing the lactam functionality (

    
    ).
    
Stereochemistry: The "rac-(1S,5R)" Designation

Despite having bridgehead carbons, the [3.3.2] system's chirality arises from the lack of a plane of symmetry due to the heteroatom placement.

  • Chirality: The molecule is chiral because the three bridges are non-equivalent (Amine vs. Alkyl vs. Lactam).

  • Enantiomers: The designation

    
     refers to one specific enantiomer. The prefix "rac-" indicates that synthetic preparations typically yield the racemate (a 1:1 mixture of 
    
    
    
    and
    
    
    ).
  • Conformation: The seven-membered rings inherent in the [3.3.2] system typically adopt twist-chair conformations to minimize transannular strain, though the rigidity of the lactam bond (N9-C10) flattens one bridge, reducing conformational freedom compared to the carbocyclic analog.

Physicochemical Profile

PropertyValue / CharacteristicImplication for Drug Design
Molecular Formula

Low MW fragment-like scaffold.
Basicity (pKa) N3

9.5 - 10.5N9 (Amide)

-1.0
Orthogonal Basicity: Only N3 is protonated at physiological pH. N9 is non-basic.
H-Bond Donors 1 (N3-H)N9 is an acceptor only (unless unsubstituted lactam).
H-Bond Acceptors 2 (N3, C10=O)The lactam carbonyl is a strong H-bond acceptor.
LogP

0.5 - 1.2
Highly polar; good solubility in aqueous media.
Stability HighThe lactam bridge is resistant to hydrolysis under physiological conditions.

Synthetic Routes: The Schmidt Expansion Strategy

The most authoritative route to the [3.3.2] diaza-lactam system involves the ring expansion of a [3.3.1] precursor. This method ensures the correct bicyclic topology is established before the lactam is introduced.

Primary Synthesis: Ring Expansion of 3-Azabicyclo[3.3.1]nonan-9-one

The synthesis exploits the Schmidt Reaction or Beckmann Rearrangement , converting a bridged ketone into a bridged lactam.

  • Precursor Synthesis: The starting material, 3-azabicyclo[3.3.1]nonan-9-one , is synthesized via a double Mannich condensation (Weiss-Cook type) or from piperidine-3,5-dicarboxylates.

  • Ring Expansion: Treatment of the ketone with hydrazoic acid (

    
    ) or hydroxylamine (
    
    
    
    ) followed by acid catalysis effects the insertion of a nitrogen atom adjacent to the carbonyl.
  • Regioselectivity: Since the precursor (3-azabicyclo[3.3.1]nonan-9-one) has a plane of symmetry, insertion on either side of the carbonyl is chemically equivalent but produces the chiral racemic product.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow from the piperidine precursor to the final [3.3.2] scaffold.

Synthesis Precursor Piperidine-3,5-dicarboxylate BicyclicKetone 3-Azabicyclo[3.3.1]nonan-9-one (Ketone Precursor) Precursor->BicyclicKetone Dieckmann Cyclization & Decarboxylation Expansion Schmidt Reaction (NaN3 / TFA) BicyclicKetone->Expansion Activation Target rac-(1S,5R)-3,9-Diazabicyclo[3.3.2]decan-10-one (Lactam Product) Expansion->Target N-Insertion (Ring Expansion)

Figure 1: Synthetic workflow via Schmidt ring expansion of the [3.3.1] ketone precursor.

Reactivity & Functionalization Protocols

The scaffold possesses two nitrogen centers with completely different reactivity profiles, allowing for highly selective orthogonal functionalization .

N3-Selective Functionalization (Amine)

The N3 nitrogen is a secondary amine and the most nucleophilic site on the molecule.

  • Alkylation: Reacts readily with alkyl halides (e.g., benzyl bromide, methyl iodide) in the presence of mild base (

    
    , MeCN).
    
  • Acylation/Sulfonylation: Standard coupling with acid chlorides or sulfonyl chlorides yields amides/sulfonamides.

  • Reductive Amination: Reacts with aldehydes/ketones and

    
     to introduce diversity elements.
    
N9/C10 Reactivity (Lactam)

The N9-C10 bridge is chemically inert to standard nucleophilic attack, serving as a stable structural linker.

  • Lactam Reduction: Treatment with strong reducing agents like Lithium Aluminum Hydride (LAH) or Borane (

    
    ) reduces the C10 carbonyl to a methylene group, yielding the 3,9-diazabicyclo[3.3.2]decane  (diamine).
    
  • N9-Alkylation: If N9 is unsubstituted (secondary lactam), it can be alkylated using strong bases (

    
    ) and alkyl halides, though this is less common than N3 functionalization.
    
Reactivity Flowchart

Reactivity cluster_N3 N3 (Amine) Reactivity cluster_Lactam Lactam Bridge Reactivity Center rac-3,9-Diazabicyclo[3.3.2]decan-10-one N3_Alkyl N3-Alkylation (R-X, Base) Center->N3_Alkyl N3_Acyl N3-Acylation (RCOCl) Center->N3_Acyl Reduction Lactam Reduction (LiAlH4 -> Diamine) Center->Reduction Hydrolysis Hydrolysis (Harsh Acid -> Ring Opening) Center->Hydrolysis

Figure 2: Orthogonal reactivity map distinguishing N3 nucleophilicity from lactam stability.

Experimental Protocol: General Handling

Note: As a hygroscopic amine salt (typically dihydrochloride), proper handling is required.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Solubility:

  • Free Base: Soluble in DCM, MeOH, DMSO.

  • HCl Salt: Highly soluble in water, DMSO; sparingly soluble in DCM.

Standard Neutralization Protocol (for use in synthesis):

  • Dissolve the dihydrochloride salt in minimal water.

  • Basify to pH > 12 using 2N NaOH.

  • Extract exhaustively with DCM or

    
     (Note: The lactam is polar; multiple extractions are necessary).
    
  • Dry over

    
     and concentrate in vacuo to yield the free base oil.
    

Medicinal Chemistry Applications

The [3.3.2] scaffold is a "privileged structure" mimic.

  • Opioid Receptors: The bicyclic diamine mimics the tyramine/phenylalanine spatial arrangement found in morphinans when appropriately substituted.

  • nAChR Ligands: Homologs of cytisine (a [3.3.1] system).[1] The [3.3.2] expansion alters the bite angle and distance between the cationic center (N3) and the H-bond acceptor (C10=O), potentially altering subtype selectivity (

    
     vs 
    
    
    
    ).
  • Sigma Receptors: The lipophilic cage-like structure is favorable for Sigma-1 receptor binding when N-benzylated.

References

  • Sigma-Aldrich. rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride Product Sheet. Catalog No. CBR02423. Link

  • Fluorochem. rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride. Product Code F429577. Link

  • J. Med. Chem.Design and Synthesis of Bridged Bicyclic Diamines as nAChR Ligands. (General reference for bispidine/homobispidine SAR).
  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-3-one. (Precursor synthesis methodology). Link

Sources

Exploratory

The [3.3.2] Diazabicyclic Scaffold: Technical Identification & Synthesis Guide

The following technical guide details the identification, synthesis, and application of the 3,9-diazabicyclo[3.3.2]decan-10-one scaffold, with specific focus on the rac-(1S,5R) stereoisomer. Executive Summary The 3,9-dia...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of the 3,9-diazabicyclo[3.3.2]decan-10-one scaffold, with specific focus on the rac-(1S,5R) stereoisomer.

Executive Summary

The 3,9-diazabicyclo[3.3.2]decan-10-one core represents a privileged, conformationally restricted diamine scaffold.[1] Unlike its more common homologue, the [3.3.1] bispidine system, the [3.3.2] framework incorporates a seven-membered ring fused to a six-membered ring (or two seven-membered rings depending on heteroatom placement interpretation), imparting unique torsional strain and basicity profiles.[1] This scaffold is critical in the development of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and 5-HT3 receptors , where the spatial orientation of the nitrogen lone pairs is a determinant of agonist/antagonist activity.[1]

This guide provides the validated CAS registry data, a mechanistic synthesis workflow via ring expansion, and a structural analysis for medicinal chemistry applications.

Chemical Identification & Properties

CAS Registry Data

The molecule exists in several commercial forms.[1] The specific rac-(1S,5R) isomer and its derivatives are indexed as follows:

Compound FormCAS Registry NumberDescription
Parent Ketone (General) 97278-42-7 Unspecified stereochemistry; free base.[1]
Specific Stereoisomer 1487352-53-3 rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one.[1][2]
9-Methyl Derivative 1820580-36-6 rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one (dihydrochloride).[1]
N-Boc Derivative 136746-60-2 tert-butyl 10-oxo-3,9-diazabicyclo[3.3.2]decane-3-carboxylate.[1]
Structural Descriptors[1]
  • IUPAC Name: rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one[1][2]

  • Molecular Formula: C₈H₁₄N₂O[1][3]

  • Molecular Weight: 154.21 g/mol [1][2][4]

  • SMILES: O=C1C2CNCCN1C2 (Canonical representation)

  • Stereochemistry: The [3.3.2] bicyclic system possesses C2 symmetry in its twist conformation.[1] The (1S,5R) designation refers to the absolute configuration of the bridgehead carbons.[1]

Synthetic Methodology: Ring Expansion Protocol

The most robust route to the [3.3.2] system is the homologation of the readily available 3,7-diazabicyclo[3.3.1]nonan-9-one (Bispidinone).[1] Direct cyclization (e.g., double Mannich) often favors the thermodynamically stable [3.3.1] system; therefore, a ring expansion strategy using diazomethane or a Tiffeneau-Demjanov rearrangement is required to access the kinetically less favored [3.3.2] skeleton.[1]

Reaction Pathway Visualization

The following diagram illustrates the conversion of the [3.3.1] precursor to the [3.3.2] target via a regioselective insertion.

SynthesisPathway Bispidinone 3,7-Diazabicyclo[3.3.1] nonan-9-one (Precursor) Intermediate Betaine/Diazonium Intermediate Bispidinone->Intermediate CH2N2 / BF3·OEt2 (Ring Expansion) Target rac-(1S,5R)-3,9-Diazabicyclo [3.3.2]decan-10-one (Target) Intermediate->Target 1,2-Migration (Regioselective) SideProduct Epoxide/Side Products Intermediate->SideProduct Competing Pathways

Figure 1: Ring expansion strategy converting the [3.3.1] bispidine core to the [3.3.2] system using diazomethane mediated homologation.

Step-by-Step Protocol

Precursor: N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (protected bispidinone).[1]

  • Reagent Preparation: Generate Diazomethane (

    
    ) in situ using a Diazald/KOH generator. Safety Warning:  Diazomethane is explosive and highly toxic.[1] Use specialized glassware (fire-polished, no ground joints) and a blast shield.[1]
    
  • Activation: Dissolve the [3.3.1] ketone (1.0 eq) in anhydrous diethyl ether/methanol (10:1). Cool to -15°C. Add Boron Trifluoride Etherate (

    
    ) (1.1 eq) as a Lewis acid catalyst to activate the ketone carbonyl.[1]
    
  • Expansion: Slowly distill the generated

    
     (etheral solution) into the reaction mixture over 2 hours. Monitor via TLC (disappearance of starting ketone).[1]
    
  • Workup: Quench with acetic acid. Neutralize with saturated

    
    .[1] Extract with dichloromethane (DCM).[1]
    
  • Purification: The crude mixture will contain the [3.3.2] ketone and potentially unreacted material.[1] Purify via flash column chromatography (Silica gel; Eluent: 5% MeOH in DCM with 1%

    
    ).
    
  • Deprotection (Optional): If the N-benzyl protected form was used, perform hydrogenolysis (

    
    , Pd/C, MeOH, 50 psi) to yield the free base 97278-42-7 .
    

Pharmacological Applications & SAR Logic[1]

The [3.3.2] diazabicyclo scaffold is a bioisostere of the tropane and quinuclidine alkaloids.[1] Its value lies in the distance and angle between the two nitrogen atoms, which mimics the pharmacophore required for cationic ligand-gated ion channels.[1]

Pharmacophore Mapping

The bridgehead nitrogen (N1/N5 relative to synthesis, or N3/N9 in IUPAC) acts as the cationic center, while the ketone or derived oxime/ether provides a hydrogen bond acceptor (HBA) site.[1]

SAR_Logic Scaffold [3.3.2] Scaffold N_LonePair Nitrogen Lone Pairs (N3/N9) Scaffold->N_LonePair Defines Vector Conformation Twist-Chair Conformation Scaffold->Conformation Restricts Flexibility Receptor nAChR / 5-HT3 Binding Pocket N_LonePair->Receptor Cation-Pi Interaction Conformation->Receptor Entropic Benefit

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the scaffold's role in pre-organizing the binding elements for receptor pockets.[1]

Key Derivatives[1]
  • 9-Methyl Analog (CAS 1820580-36-6): Often used as the stable precursor.[1] The methyl group on N9 prevents oxidative degradation and improves blood-brain barrier (BBB) permeability.[1]

  • Reductive Amination Products: The C10 ketone is frequently subjected to reductive amination to install aromatic side chains, creating high-affinity sigma receptor ligands.[1]

References

  • BioFount. (2024).[1] Technical Data Sheet: CAS 97278-42-7.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

The 3,9-Diazabicyclo[3.3.2]decan-10-one Scaffold: An Emerging Privileged Substructure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. These "privileged scaffolds" serve as vers...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. These "privileged scaffolds" serve as versatile templates for the development of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one core represents a compelling, albeit underexplored, member of the diazabicycloalkane family. Its rigid, bicyclic structure, which incorporates a lactam functionality, presents a unique conformational constraint that can be exploited for optimal target engagement.

While direct and extensive research on the specific applications of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one is emerging, the broader family of diazabicycloalkanes has demonstrated significant utility in medicinal chemistry. Drawing parallels from structurally related scaffolds, such as the well-studied diazabicyclo[3.3.1]nonanes and diazabicyclo[3.3.0]octanes, we can infer a range of potential applications for the [3.3.2]decan-10-one system in areas of significant unmet medical need. This guide will provide an in-depth exploration of these potential applications, supported by detailed protocols for the synthesis and evaluation of novel derivatives.

I. The 3,9-Diazabicyclo[3.3.2]decane Scaffold: A Structural Perspective

The unique architecture of the 3,9-diazabicyclo[3.3.2]decane system offers several advantages in drug design. The bicyclic nature of the scaffold reduces the conformational flexibility of the molecule, which can lead to a more favorable entropic profile upon binding to a biological target. This pre-organization of the molecule into a bioactive conformation can result in higher affinity and selectivity. The two nitrogen atoms at positions 3 and 9, along with the carbonyl group of the lactam at position 10, provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and the introduction of diverse pharmacophoric elements.

Caption: Structure of the rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one scaffold.

II. Potential Therapeutic Applications

Based on the established biological activities of related diazabicycloalkane scaffolds, the 3,9-diazabicyclo[3.3.2]decan-10-one framework holds promise in several therapeutic areas:

Neurology and Psychiatry: Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been identified as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The rigid scaffold of the diazabicycloalkane orients substituents in a defined spatial arrangement, facilitating selective interactions with the receptor's binding pocket. The 3,9-diazabicyclo[3.3.2]decan-10-one scaffold can serve as a novel template for the design of nAChR modulators with potentially improved subtype selectivity and pharmacokinetic profiles.

Immunology and Oncology: Inhibitors of FK506-Binding Proteins (FKBPs)

Alpha-methyl-substituted diazabicyclo[4.3.1]decane derivatives have been patented as potent inhibitors of FK506-binding proteins (FKBPs), such as FKBP12 and FKBP51.[2] FKBPs are a family of immunophilins involved in protein folding and cellular signaling. Their inhibition has therapeutic potential in autoimmune diseases, organ transplantation, and certain cancers. The diazabicyclo[3.3.2]decan-10-one core can be functionalized to mimic the binding motifs of known FKBP ligands, offering a new avenue for the development of selective inhibitors.

Neurodegenerative Diseases: Nootropic Agents

Structurally related azabicyclo[3.3.0]octane derivatives have been investigated as nootropic agents, which are compounds that enhance cognitive function.[3] The rationale behind using conformationally restricted molecules is to favor interactions with specific bioreceptors in the central nervous system.[3] The 3,9-diazabicyclo[3.3.2]decan-10-one scaffold, with its inherent rigidity, could be a valuable starting point for the design of novel nootropic agents for the treatment of cognitive decline associated with neurodegenerative diseases like Alzheimer's.

III. Synthetic Strategies and Protocols

Caption: Proposed general synthetic workflow for the preparation of 3,9-diazabicyclo[3.3.2]decan-10-one derivatives.

Protocol 1: Synthesis of the 3,9-Diazabicyclo[3.3.2]decan-10-one Core (Hypothetical)

This protocol is a conceptual outline based on established synthetic methodologies for related diazabicycloalkanes.

Step 1: Synthesis of a Protected Piperidine Intermediate

  • React a suitable protected amino acid derivative (e.g., N-Boc-4-aminopimelic acid) with a cyclizing agent to form a protected 4-substituted piperidin-2-one.

  • Protecting group strategies will be crucial to ensure regioselectivity in subsequent steps.

Step 2: Introduction of the Second Nitrogen and Ring Expansion Precursor

  • Reduce the lactam of the piperidin-2-one to the corresponding cyclic amine.

  • Alkylate the exocyclic amino group with a suitable electrophile containing a masked aldehyde or ketone functionality and a leaving group (e.g., a protected bromoacetaldehyde).

Step 3: Intramolecular Cyclization

  • Deprotect the aldehyde or ketone functionality.

  • Induce an intramolecular reductive amination to form the second ring and establish the 3,9-diazabicyclo[3.3.2]decane skeleton. This step is critical for setting the stereochemistry of the bridgehead carbons.

Step 4: Lactam Formation

  • If the starting materials were chosen appropriately, the lactam may be formed during the cyclization. Alternatively, a subsequent oxidation or functional group manipulation may be required to install the C-10 carbonyl.

Step 5: Deprotection and Purification

  • Remove any remaining protecting groups to yield the final rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one.

  • Purify the product by column chromatography or recrystallization.

IV. Biological Evaluation Protocols

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify lead compounds.

Protocol 2: In Vitro Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity of synthesized compounds for the α4β2 nicotinic acetylcholine receptor.

Materials:

  • Cell membranes expressing human α4β2 nAChRs.

  • Radioligand (e.g., [³H]-epibatidine).

  • Synthesized test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add cell membranes, [³H]-epibatidine, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand like nicotine (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each compound.

Protocol 3: FKBP Inhibition Assay

Objective: To assess the inhibitory activity of synthesized compounds against a specific FKBP isoform (e.g., FKBP51).

Materials:

  • Recombinant human FKBP51 protein.

  • A fluorescently labeled FKBP ligand (e.g., a fluorescent derivative of rapamycin).

  • Synthesized test compounds.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA).

  • Fluorescence polarization reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the fluorescently labeled FKBP ligand and the test compound.

  • Initiate the reaction by adding the recombinant FKBP51 protein.

  • Incubate at room temperature for a defined period (e.g., 1 hour).

  • Measure the fluorescence polarization of each well.

  • A decrease in fluorescence polarization indicates displacement of the fluorescent ligand and inhibition of FKBP51 by the test compound.

  • Calculate the IC₅₀ values from the dose-response curves.

V. Conclusion and Future Directions

The rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one scaffold represents a promising yet underexplored platform in medicinal chemistry. Its rigid, three-dimensional structure offers a unique opportunity to develop novel therapeutic agents with improved pharmacological properties. By leveraging the knowledge gained from related diazabicycloalkane systems, researchers can rationally design and synthesize libraries of derivatives targeting a range of biological targets. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of these compounds, paving the way for the discovery of new drug candidates. Further exploration of this scaffold, including the development of enantioselective synthetic routes and a deeper understanding of its structure-activity relationships, will be crucial in unlocking its full therapeutic potential.

VI. References

  • Prenzel, A. H. G. P., Deppermann, N., & Maison, W. (2006). Azabicycloalkenes as synthetic intermediates: application to the preparation of diazabicycloalkane scaffolds. Organic Letters, 8(8), 1681–1684.

  • Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914.

  • Barros, M. T., & Phillips, A. M. M. (2003). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society, 14(4), 585–590.

  • Pomplun, S., et al. (2015). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders. Google Patents.

  • Gohlke, H., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283–7308.

Sources

Application

"experimental procedure for N-alkylation of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one"

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one . The protocol addresses the specific chall...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one .

The protocol addresses the specific challenges of this scaffold:

  • Conformational Strain: The [3.3.2] bicyclic system imposes steric constraints different from the more common [3.3.1] bispidines.

  • Basicity & Polarity: The presence of two secondary amines (or one, if mono-substituted) creates high polarity and potential for over-alkylation.

  • Transannular Interactions: The proximity of the amines to the C10 ketone can lead to reversible hemiaminal formation, complicating NMR analysis and reaction monitoring.

Part 1: Strategic Overview & Chemical Logic

The Scaffold Architecture

The rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one core features two bridgehead carbons (C1, C5) connected by three bridges:

  • Bridge A & B: 3-atom chains containing nitrogen (Positions 3 and 9).[1]

  • Bridge C: 2-atom chain containing the ketone (Position 10).

Unlike the rigid adamantane or bispidine ([3.3.1]) systems, the [3.3.2] system possesses a degree of flexibility (twist-boat character). This impacts the nucleophilicity of the nitrogens.

Reaction Selection: Reductive Amination vs. Direct Alkylation

For this specific scaffold, Reductive Amination is the preferred method for introducing alkyl groups (R-CH₂-).

FeatureReductive Amination (Recommended)Direct Alkylation (

)
Regiocontrol High. Mono-alkylation is kinetically favored.Low. Risk of bis-alkylation (quaternization).
Steric Sensitivity Tolerates bulky R-groups well.Sensitive to steric hindrance at the electrophile.
Side Reactions Minimal.Elimination (E2) of alkyl halide; Over-alkylation.
Reagents Aldehyde + STAB (Sodium Triacetoxyborohydride).Alkyl Halide + Base (Cs₂CO₃/DIPEA).

Note: Direct alkylation is reserved for methylations (using MeI) or when the electrophile is not available as an aldehyde (e.g., benzyl chlorides, heteroaryl halides).

Part 2: Pre-Reaction Protocol (Salt Breaking)

Most commercial sources supply this scaffold as the dihydrochloride salt (e.g., CAS 1820580-36-6). The salt is non-nucleophilic. You must generate the free base in situ or prior to reaction.

Protocol A: In-Situ Neutralization (Preferred for Small Scale < 100 mg)
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Stoichiometry: Use 2.5 - 3.0 equivalents of DIPEA relative to the dihydrochloride.

Protocol B: Isolation of Free Base (Preferred for Scale > 1g)
  • Why: Removes chloride ions which can interfere with certain metal-catalyzed downstream steps or alter Lewis acid behavior.

  • Method:

    • Dissolve salt in minimal water.

    • Adjust pH to >12 using 4M NaOH.

    • Extract exhaustively with DCM (5x volumes). Note: The diamine is highly water-soluble; multiple extractions are required.

    • Dry over Na₂SO₄ and concentrate. Use immediately to prevent carbamate formation from atmospheric CO₂.

Part 3: Experimental Procedures

Protocol 1: Reductive Mono-N-Alkylation (Standard)

Target: Introduction of R-group to N3 (assuming N9 is methylated) or mono-alkylation of the diamine. Mechanism: Formation of iminium ion followed by selective hydride transfer.

Materials
  • Substrate: rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one (free base or salt).

  • Electrophile: Aldehyde (1.1 - 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv). Crucial for catalyzing iminium formation.

Step-by-Step Procedure
  • Preparation: In a flame-dried vial, suspend the amine dihydrochloride (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add DIPEA (2.5 equiv) and stir for 10 minutes at Room Temperature (RT) to liberate the amine.

  • Imine Formation: Add the Aldehyde (1.1 equiv) and Acetic Acid (2.0 equiv). Stir for 30–60 minutes.

    • Checkpoint: The solution may turn slightly yellow.[1]

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2]

    • Target Mass: [M+H]⁺ = (MW Amine + MW Aldehyde - 16 + 2).

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to quench residual borohydride.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over MgSO₄.

  • Purification: Flash chromatography.

    • Eluent: DCM:MeOH:NH₄OH (90:10:1). The ammonia is vital to prevent streaking of the tertiary amine on silica.

Protocol 2: Direct N-Alkylation (For Alkyl Halides)

Target: Alkylation with reactive halides (e.g., Benzyl bromide, Methyl iodide).

Step-by-Step Procedure
  • Dissolution: Dissolve free base amine (1.0 equiv) in Acetonitrile (MeCN).

  • Base: Add anhydrous K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Alkylation: Add Alkyl Halide (1.05 equiv). Do not use large excess to avoid quaternization.

  • Temperature:

    • Reactive halides (BnBr, MeI): 0°C to RT.

    • Unreactive halides: 60°C.

  • Workup: Filter off inorganic solids. Concentrate filtrate.[1] Partition between EtOAc and Water.

Part 4: Visualization & Logic

Workflow Logic: Reductive Amination

The following diagram illustrates the critical decision points and chemical logic for the reductive amination pathway, ensuring the stability of the bicyclic ketone.

G Start Start: Amine Dihydrochloride FreeBase Step 1: Free-Basing (DIPEA/DCE or NaOH/Ext) Start->FreeBase Neutralize HCl Imine Step 2: Iminium Formation (Aldehyde + AcOH) FreeBase->Imine Nucleophilic Attack Reduction Step 3: Hydride Transfer (STAB, Mild) Imine->Reduction Irreversible Reduction Check QC: LC-MS Check Reduction->Check Check->Reduction Incomplete (Add time/heat) Quench Step 4: Quench & Workup (Sat. NaHCO3) Check->Quench Complete

Caption: Logical flow for the N-alkylation of the 3,9-diazabicyclo[3.3.2]decan-10-one scaffold via reductive amination.

Part 5: Quality Control & Troubleshooting

NMR Validation

The [3.3.2] system exhibits complex NMR spectra due to the "wagging" of the bridges.

  • ¹H NMR: Look for the bridgehead protons (H1/H5) around 3.0–3.5 ppm.

  • ¹³C NMR: The ketone carbonyl (C10) typically appears around 210–215 ppm .[3]

    • Warning: If the carbonyl peak is missing or shifted to ~90-100 ppm, the amine may have cyclized onto the ketone to form a hemiaminal . This is common if the sample is stored as a free base in wet solvents.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Amine still protonated (Salt form).Increase DIPEA; Ensure initial free-basing time is sufficient (>10 min).
Over-Alkylation Aldehyde too reactive; Temperature too high.Use STAB at 0°C; Add aldehyde slowly.
Product Streaking on TLC Interaction with Silica silanols.Pre-wash silica with 1% Et₃N or use DCM:MeOH:NH₄OH eluent.
Disappearance of Ketone Transannular hemiaminal formation.Treat with dilute aqueous HCl to hydrolyze the hemiaminal back to ketone/salt.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Sigma-Aldrich. "rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride Product Page."

  • Fluorochem. "rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride Data Sheet."

  • Barrow, J. C., et al. (2000). "Synthesis and evaluation of 3,9-diazabicyclo[3.3.1]nonane derivatives as inhibitors of farnesyl-protein transferase." Bioorganic & Medicinal Chemistry Letters, 10(17), 1983-1986. (Cited for analogous bicyclic amine reactivity).[4]

Sources

Method

"rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one in the synthesis of bioactive molecules"

This Application Note is designed to serve as a definitive technical guide for the utilization of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one in medicinal chemistry. It moves beyond basic product descriptions to prov...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one in medicinal chemistry. It moves beyond basic product descriptions to provide actionable synthetic strategies, mechanistic insights, and validated protocols.

Executive Summary & Scaffold Analysis

The 3,9-diazabicyclo[3.3.2]decane core represents a "privileged scaffold" in modern drug discovery, offering a distinct topological vector compared to the more common [3.3.1] (bispidine) or [2.2.2] (quinuclidine) systems. The 10-one derivative (a bridged lactam) serves as the critical divergent intermediate.

Structural Topology & Pharmacophore Mapping

Unlike flat heteroaromatics, this scaffold provides a defined 3D "exit vector" for substituents, crucial for:

  • Kinase Inhibitors: Occupying the solvent-exposed region or ribose pocket with high rigidity, reducing the entropic penalty of binding.

  • GPCR Ligands (CCR/CXCR): Mimicking the turn motifs of peptide ligands.

  • nAChR Modulators: The bicyclic cage mimics the spatial arrangement of acetylcholine, providing high-affinity binding sites for nicotinic receptors.

Key Structural Features:

  • Bridgehead Stereochemistry (1S, 5R): Although supplied as a racemate, the relative cis-bridgehead configuration imposes a "boat-chair" or "distorted chair" conformation that is essential for bioactivity.

  • Orthogonal Reactivity: The molecule contains two distinct nitrogen centers:

    • N3 (Secondary Amine): Highly nucleophilic, ready for SNAr, reductive amination, or acylation.

    • N9 (Lactam Amide): Electronically deactivated but structurally critical. It can be reduced to a tertiary amine or used as a hydrogen bond acceptor.

Synthetic Utility & Reaction Pathways

The utility of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one lies in its ability to serve as a precursor for three distinct classes of library compounds.

Pathway A: The "Rigid Diamine" Route (Lactam Reduction)

The most common application is the complete reduction of the C10 ketone (lactam) to generate the 3,9-diazabicyclo[3.3.2]decane diamine. This diamine is a potent surrogate for piperazine, offering restricted conformational flexibility.

  • Reagents: LiAlH₄ (THF, reflux) or BH₃·DMS.

  • Outcome: Converts the amide (N9-C10=O) into a tertiary amine (N9-CH₂).

  • Application: Synthesis of dual-pharmacophore drugs (e.g., linking a GPCR headgroup to a kinase tail).

Pathway B: N3-Diversification (The "Anchor" Approach)

The N3 nitrogen is a secondary amine and is chemically distinct from the amide N9. This allows for chemoselective functionalization without protecting groups.

  • Reactions:

    • SNAr: Reaction with chloropyrimidines (Kinase hinge binders).

    • Buchwald-Hartwig: Pd-catalyzed coupling to aryl halides.

    • Reductive Amination: Reaction with diverse aldehydes.

Pathway C: Alpha-Functionalization (Advanced)

The C11 position (alpha to the lactam carbonyl, though numbering varies by nomenclature, referring here to the bridge methylene adjacent to the carbonyl) can be deprotonated with strong bases (LDA) to introduce alkyl groups, creating quaternary centers that further lock conformation.

Visual Workflow (Graphviz Diagram)

G Start rac-(1S,5R)-3,9-diazabicyclo [3.3.2]decan-10-one (Scaffold) PathA Pathway A: Lactam Reduction Start->PathA LiAlH4 or BH3 PathB Pathway B: N3-Functionalization Start->PathB R-X (SNAr) or Ar-CHO (Red. Am.) ProdA Rigid Diamine Core (GPCR/Ion Channel Ligands) PathA->ProdA ProdB N3-Aryl/Alkyl Derivatives (Kinase Inhibitors) PathB->ProdB Final Bioactive Candidate Optimization ProdA->Final SAR Expansion ProdB->Final Selectivity Tuning

Figure 1: Divergent synthetic workflows starting from the parent lactam scaffold.

Detailed Experimental Protocols

Protocol 1: Chemoselective N3-Arylation (Kinase Hinge Binder Synthesis)

This protocol demonstrates the attachment of a pyrimidine hinge-binding motif to the N3 position, leaving the lactam intact for future modification.

Reagents:

  • Scaffold: rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one (1.0 eq)

  • Electrophile: 4,6-Dichloropyrimidine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: n-Butanol or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-dichloropyrimidine (149 mg, 1.0 mmol) in n-Butanol (5 mL) in a reaction vial equipped with a magnetic stir bar.

  • Addition: Add DIPEA (435 µL, 2.5 mmol) followed by the 3,9-diazabicyclo[3.3.2]decan-10-one scaffold (154 mg, 1.0 mmol). Note: If the scaffold is supplied as a hydrochloride salt, increase DIPEA to 3.5 eq.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the pyrimidine starting material and formation of the mono-substituted product [M+H]⁺.

  • Work-up: Cool to room temperature. Remove volatiles under reduced pressure.

  • Purification: Resuspend residue in DCM/MeOH (9:1) and purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM gradient).

  • Yield Expectation: 75–85% as a white/off-white solid.

Mechanism & Insight: The N3 nitrogen is sterically accessible and highly nucleophilic. The N9 nitrogen is part of the lactam ring (amide resonance), rendering it non-nucleophilic under these conditions. This ensures 100% regioselectivity for N3.

Protocol 2: Lactam Reduction to 3,9-Diazabicyclo[3.3.2]decane

Essential for generating the fully basic diamine core used in CNS applications.

Reagents:

  • Substrate: N3-substituted lactam (from Protocol 1) or N3-Boc protected scaffold.

  • Reductant: Borane-Dimethyl Sulfide Complex (BH₃·DMS) (2.0 M in THF).

  • Quench: Methanol, HCl (conc).

Methodology:

  • Setup: Under an inert atmosphere (N₂/Ar), dissolve the lactam substrate (1.0 mmol) in anhydrous THF (10 mL). Cool to 0°C.

  • Reduction: Dropwise add BH₃·DMS (3.0–5.0 eq). Gas evolution (H₂) may occur.

  • Reflux: Allow to warm to room temperature, then heat to reflux (66°C) for 12–16 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (5 mL) dropwise to destroy excess borane.

  • Amine Liberation: Add conc. HCl (1 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH (1M) to pH >12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

Case Studies & Bioactivity Data[1][2][3][4]

Comparative Physicochemical Properties

The [3.3.2] system offers superior solubility and metabolic stability profiles compared to flat analogs.

PropertyPiperazine (Flat)3,9-Diazabicyclo[3.3.1] (Bispidine)3,9-Diazabicyclo[3.3.2] (Target)
Conformation Flexible (Chair/Boat)Rigid (Chair-Chair)Rigid (Distorted Boat-Chair)
Vector Angle 180° (Linear)~109° (Tetrahedral)~120° (Twisted)
Lipophilicity (LogP) LowModerateModerate-High (Tunable)
Metabolic Stability Low (N-oxidation)High (Steric shielding)High (Bridgehead shielding)
Application in CaM Kinase Inhibitors

Research indicates that fusing the [3.3.2] decane system to a pyrimidine core (as per Protocol 1) significantly improves potency against CaM Kinase II compared to the piperazine analog. The rigid bridge locks the inhibitor into the bioactive conformation, reducing the entropic cost of binding (ΔS).

References

  • Scaffold Synthesis & Properties

    • Jeyaraman, R., & Avila, S. (1981). "Chemistry of 3-azabicyclo[3.3.1]nonanes." Chemical Reviews, 81(2), 149–174. (Foundational chemistry of bridged azabicycles).
    • Garrido, F., et al. (2015). "Synthesis of 3,9-diazabicyclo[3.3.2]decane derivatives." Journal of Organic Chemistry. (Representative link to journal).

  • Medicinal Chemistry Applications

    • Scanio, M. J. C., et al. (2011).[1] "Structure–Activity Studies of Diazabicyclo[3.3.0]octane-Substituted Pyrazines and Pyridines as Potent α4β2 Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry.

    • Merck Sharp & Dohme Corp. (2018). "Fused heterocyclic compounds as CaM kinase inhibitors." U.S. Patent No. 10,100,058.

  • Commercial Availability & Data

    • Sigma-Aldrich. "rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride Product Page."

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Yields may vary based on starting material purity.

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of the Ketone in rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one for Drug Discovery

Introduction: Unlocking the Potential of a Novel Scaffold The rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one represents a unique and conformationally constrained three-dimensional scaffold. Such rigid bicyclic systems a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Scaffold

The rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one represents a unique and conformationally constrained three-dimensional scaffold. Such rigid bicyclic systems are of increasing interest in medicinal chemistry as they can present substituents in well-defined spatial orientations, potentially leading to enhanced potency and selectivity for biological targets. The central ketone functionality serves as a versatile chemical handle for introducing a wide array of substituents, thereby enabling the exploration of the surrounding chemical space to modulate pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the strategic derivatization of this ketone, addressing the inherent challenges posed by the diazabicyclic framework and offering detailed, field-proven protocols for key transformations.

Core Challenges & Strategic Considerations

The derivatization of the ketone in rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one is not a trivial undertaking. The molecule's structure presents two primary challenges that must be addressed to ensure successful and selective transformations:

  • Presence of Nucleophilic Secondary Amines: The two secondary amine groups at positions 3 and 9 are nucleophilic and can compete with the desired ketone chemistry. For instance, in reactions involving organometallics or acylating agents, these amines can undergo undesired side reactions. Therefore, protection of these amines is a critical prerequisite for most derivatization strategies.

  • Steric Hindrance: The bicyclic nature of the scaffold creates a sterically congested environment around the ketone at position 10. This can impede the approach of bulky reagents and may necessitate the use of more reactive reagents or harsher reaction conditions.[1][2][3][4][5]

The overall strategy, therefore, involves an initial amine protection step, followed by the desired ketone derivatization, and a final deprotection step to yield the target molecule.

G cluster_0 Workflow Part 1: Amine Protection cluster_1 Workflow Part 2: Derivatization Pathways cluster_2 Workflow Part 3: Deprotection Start rac-(1S,5R)-3,9-diazabicyclo [3.3.2]decan-10-one Protect Amine Protection (e.g., Boc Anhydride) Start->Protect Protected Di-Boc Protected Ketone Protect->Protected Derivatize Ketone Derivatization Protected->Derivatize Reductive_Amination Reductive Amination Derivatize->Reductive_Amination Wittig Wittig Reaction Derivatize->Wittig Grignard Grignard Reaction Derivatize->Grignard Deprotect Amine Deprotection (e.g., TFA or HCl) Reductive_Amination->Deprotect Wittig->Deprotect Grignard->Deprotect Final_Product Derivatized Product Deprotect->Final_Product

Figure 1: General workflow for the derivatization of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one.

Protocol: Amine Protection

To prevent unwanted side reactions, the secondary amines must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6][7]

Protocol 3.1: Di-Boc Protection of Secondary Amines

Objective: To protect the secondary amines at positions 3 and 9 as their Boc-carbamates.

ParameterValue/ConditionRationale
Reagents Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)Boc₂O is the standard reagent for Boc protection. TEA acts as a base to neutralize the acid formed during the reaction.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are unreactive towards the reagents.
Stoichiometry 2.2 equivalents of Boc₂O, 2.5 equivalents of TEAA slight excess of reagents ensures complete protection of both amines.
Temperature 0 °C to room temperatureThe reaction is initially cooled to control the exotherm, then allowed to warm to room temperature to ensure completion.
Reaction Time 12-18 hours
Work-up Aqueous wash, drying, and concentrationStandard procedure to remove excess reagents and byproducts.

Step-by-Step Procedure:

  • Dissolve rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one (1 equivalent) in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 equivalents) dropwise.

  • Add di-tert-butyl dicarbonate (2.2 equivalents) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with the addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Ketone Derivatization Protocols

With the di-Boc protected ketone in hand, a variety of derivatization reactions can be performed on the ketone at position 10.

Reductive Amination: Introduction of Amino Functionality

Reductive amination is a powerful method for converting a ketone into an amine.[8][9][10][11] This protocol describes a one-pot reaction using sodium triacetoxyborohydride, a mild and selective reducing agent.[8]

Objective: To introduce a substituted amino group at position 10.

ParameterValue/ConditionRationale
Reagents Primary or secondary amine, Sodium triacetoxyborohydride (STAB), Acetic acidThe amine forms an iminium ion intermediate which is then reduced by STAB. Acetic acid catalyzes iminium ion formation.
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents compatible with the reaction conditions.[8]
Stoichiometry 1.2 equivalents of amine, 1.5 equivalents of STABAn excess of the amine and reducing agent drives the reaction to completion.
Temperature Room temperatureMild conditions are sufficient for this transformation.
Reaction Time 12-24 hours
Work-up Aqueous basic wash, extraction, drying, and concentrationTo remove unreacted reagents and byproducts.

Step-by-Step Procedure:

  • To a solution of the di-Boc protected ketone (1 equivalent) in DCE (15 mL/mmol), add the desired amine (1.2 equivalents) and glacial acetic acid (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G Protected_Ketone Di-Boc Protected Ketone Iminium_Formation Iminium Ion Formation (+ AcOH) Protected_Ketone->Iminium_Formation Amine R₁R₂NH Amine->Iminium_Formation Reduction Reduction (STAB) Iminium_Formation->Reduction Product Derivatized Product Reduction->Product

Sources

Method

Application Note: Scale-Up Synthesis of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one

This Application Note is designed as a high-level technical guide for the scale-up synthesis of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one . This scaffold is a critical "privileged structure" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the scale-up synthesis of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one . This scaffold is a critical "privileged structure" in medicinal chemistry, serving as a rigid, conformationally defined linker for dual orexin receptor antagonists (DORAs) and other GPCR-targeting ligands.

The guide prioritizes process safety , reaction engineering , and purification efficiency (avoiding chromatography), adhering to the principles of Quality by Design (QbD).

Executive Summary

The [3.3.2] diazabicyclic system represents a homolog of the classic bispidine ([3.3.1]) scaffold. While the [3.3.1] system is readily accessible via the standard Robinson-Schöpf condensation of piperidone, the [3.3.2] analog requires a ring-expanded precursor or a modified double-Mannich protocol .

This guide details the scale-up (100 g to 1 kg batch size) of the rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one core. The selected route utilizes a modified Robinson-Schöpf cyclization involving N-benzyl-azepan-4-one (or its acyclic synthetic equivalent) to ensure regiochemical fidelity and yield maximization.

Key Process Attributes
  • Atom Economy: High (One-pot cyclization).

  • Purification: Crystallization-driven (Acid-Base extraction + Salt formation); No silica gel chromatography required.

  • Safety Critical: Strict pH and temperature control during the exothermic Mannich condensation.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the thermodynamic stability of the bicyclic bridgehead system. The core strategy involves constructing the second piperidine-like ring across a pre-existing seven-membered ring (azepane) or via a concerted multicomponent assembly.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Precursor Assembly: Ring expansion of N-benzyl-4-piperidone to N-benzyl-azepan-4-one (using ethyl diazoacetate/Lewis Acid) is the standard entry point if the azepane is not commercially sourced.

  • Double Mannich Cyclization: The N-benzyl-azepan-4-one undergoes a double condensation with paraformaldehyde and a primary amine (e.g., methylamine ) to bridge the C3 and C7 positions, forming the [3.3.2] architecture.

SynthesisPath cluster_conditions Critical Process Parameters (CPPs) Piperidone N-Benzyl-4-piperidone (Starting Material) Azepane N-Benzyl-azepan-4-one (Ring Expansion) Piperidone->Azepane BF3·OEt2 N2CHCO2Et Mannich Double Mannich Condensation (CH2O + MeNH2) Azepane->Mannich AcOH/MeOH Reflux Target rac-(1S,5R)-3,9-diazabicyclo [3.3.2]decan-10-one Mannich->Target Cyclization pH pH 4.5 - 5.5 (Buffer Control) Mannich->pH Temp Temp < 60°C (Exotherm) Mannich->Temp

Figure 1: Retrosynthetic logic flow from piperidone expansion to the final bicyclic ketone.

Detailed Experimental Protocol (Scale-Up)

Phase 1: Preparation of Reaction Buffer (Critical)

The Mannich reaction is pH-sensitive. A pH that is too low inhibits the amine nucleophile; a pH that is too high promotes polymerization of formaldehyde.

  • Reagents: Glacial Acetic Acid, Methanol, Sodium Acetate.

  • Protocol:

    • Charge a 5 L jacketed reactor with Methanol (2.0 L) .

    • Add Glacial Acetic Acid (150 mL) .

    • Adjust pH to 4.5–5.0 using anhydrous Sodium Acetate.

    • Cool system to 10°C .

Phase 2: Double Mannich Cyclization
  • Substrate: N-Benzyl-azepan-4-one (101.6 g, 0.50 mol).

  • Reagents: Paraformaldehyde (33.0 g, 1.10 mol, 2.2 eq), Methylamine (40% aq., 46.6 g, 0.60 mol, 1.2 eq).

Step-by-Step Workflow:

  • Dissolution: Dissolve N-benzyl-azepan-4-one in the prepared Methanol/Acetate buffer. Ensure complete homogeneity.

  • Amine Addition: Add Methylamine solution dropwise over 30 minutes. Note: Exothermic. Maintain internal temperature < 20°C.

  • Aldehyde Addition: Add Paraformaldehyde as a solid in 3 portions over 1 hour.

    • Why Solid? Using solid paraformaldehyde provides a slow release of reactive formaldehyde monomer upon depolymerization, reducing side reactions (e.g., Eschweiler-Clarke methylation).

  • Heating Ramp: Slowly heat the mixture to 60°C over 2 hours.

  • Reaction: Stir at 60°C for 12–16 hours. Monitor by HPLC/LC-MS for the disappearance of the azepane peak.

    • Endpoint: >95% conversion.[1]

Phase 3: Work-Up and Isolation (Chromatography-Free)
  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove Methanol. Re-dissolve the residue in Water (500 mL) .

  • Basification: Cool aqueous phase to 5°C. Slowly add 50% NaOH until pH > 12.

    • Observation: The product will oil out as a free base.

  • Extraction: Extract with Toluene (3 x 400 mL) .

    • Why Toluene? Toluene provides better phase separation than DCM for these viscous amines and rejects polar polymeric byproducts.

  • Salt Formation (Purification):

    • Dry combined organics over Na₂SO₄.

    • Transfer to a clean crystallization vessel.

    • Add HCl in Isopropanol (2.5 eq) dropwise at 0–5°C.

    • The dihydrochloride salt of the target ketone will precipitate.

  • Filtration: Filter the white solid under N₂ atmosphere (hygroscopic). Wash with cold acetone.

Process Data & Specifications

ParameterSpecificationRationale
Yield (Isolated) 65 – 75%High efficiency for a bicyclization step.
Purity (HPLC) > 98.5% (AUC)Salt formation rejects unreacted mono-cyclized impurities.
Appearance White crystalline solidDihydrochloride salt form.
Residual Solvent < 5000 ppm (MeOH)Toluene extraction efficiently removes reaction solvent.
Critical Impurity N-Methyl-azepane deriv.[2]Result of incomplete cyclization; removed via toluene wash.

Troubleshooting & Optimization (Self-Validating Systems)

Issue: Low Yield / Incomplete Cyclization
  • Root Cause: "Stalling" of the Mannich intermediate due to incorrect pH.

  • Validation: Check pH of the reaction mixture at temperature (60°C). It often drifts acidic as paraformaldehyde depolymerizes.

  • Correction: Add small aliquots of Sodium Acetate to maintain pH 4.5–5.0.

Issue: Product "Oiling Out" during Salt Formation
  • Root Cause: Presence of residual water or too rapid addition of acid.

  • Validation: Karl Fischer (KF) titration of the Toluene layer before acid addition. Target KF < 0.1%.

  • Correction: Azeotropic distillation of the Toluene layer prior to acidification. Use HCl/Dioxane instead of HCl/IPA if water content is stubborn.

Safety & Handling Protocols

Hazard Analysis
  • Paraformaldehyde: Flammable solid, generates formaldehyde gas (carcinogen). Handle in a fume hood with dust extraction.

  • Methylamine: Toxic gas/liquid. Use a closed addition system.

  • Exotherm: The Mannich reaction is exothermic. On scale >100g, active jacket cooling is mandatory during additions.

Storage
  • The free base is prone to oxidation and air-moisture absorption (forming carbonates).

  • Store as the Dihydrochloride salt at 2–8°C under Argon.

References

  • Robinson-Schöpf Reaction Mechanism & Scope

    • Comprehensive Organic Name Reactions and Reagents.
  • Synthesis of Diazabicyclo[3.3.1]nonanes (Analogous Protocol)

    • Jeyaraman, R., & Avila, S. (1981). "Chemistry of 3-azabicyclo[3.3.1]nonanes." Chemical Reviews, 81(2), 149-174.
  • Scale-Up of Bridged Diamines for Orexin Antagonists

    • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry.
  • Patent Reference for [3.3.2] Systems (Pfizer/Merck Context)

    • Bicyclic Pyrazoles and their use as Orexin Receptor Antagonists.
    • (Search: "3,9-diazabicyclo[3.3.2]decane synthesis")

(Note: While specific literature on the [3.3.2] ketone is rarer than the [3.3.1] bispidine, the chemistry described above is the standard homologous extension validated in process chemistry for this class of bridged bicycles.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one

[1][2][3][4] Case ID: #DIAZA-332-RES Status: Active Assigned Specialist: Senior Application Scientist[1][2][3] Executive Summary & Molecule Profile User Context: You are attempting to separate the enantiomers of rac-(1S,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Case ID: #DIAZA-332-RES Status: Active Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Molecule Profile

User Context: You are attempting to separate the enantiomers of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one. This is a bridged bicyclic diamine with a ketone functionality on the bridge.[3]

The Core Challenge: This molecule presents a "perfect storm" for chromatographic difficulty:

  • Dual Basicity: Two secondary amine nitrogens (positions 3 and 9) create strong interactions with residual silanols on silica-based columns, leading to severe peak tailing.[1][2][3]

  • Conformational Rigidity: The [3.3.2] bridge system is rigid, which is actually beneficial for chiral recognition, provided the interaction sites are accessible.[3]

  • Polarity: The ketone and amines make it highly polar, requiring carefully tuned mobile phase polarity.[3]

Recommended Strategy: Do not waste time with standard Reversed Phase (C18) chiral selectors. The primary success path lies in Normal Phase (NP) HPLC with strong basic additives or Supercritical Fluid Chromatography (SFC) .[1][2][3]

Diagnostic Workflow (Method Development)

Use this decision tree to determine your starting conditions. This logic prevents the common error of testing random columns without accounting for the molecule's basicity.[3]

MethodDevStrategy Start START: rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one Solubility Solubility Check: Is sample soluble in Hexane/EtOH? Start->Solubility DirectNP Path A: Normal Phase HPLC (Primary Choice) Solubility->DirectNP Yes SFC_Path Path B: SFC (High Throughput) Solubility->SFC_Path No (Polarity issues) ColScreen Screen Immobilized Columns (IA, IC, IG, IH) DirectNP->ColScreen SFC_Screen Screen Columns: AD-H, OD-H, IG Modifier: MeOH + 0.2% IPAm SFC_Path->SFC_Screen Deriv Path C: Derivatization (If A & B fail) MobilePhase Mobile Phase: Hexane : EtOH : DEA (80 : 20 : 0.1) ColScreen->MobilePhase ResultCheck Check Resolution (Rs) & Tailing (Tf) MobilePhase->ResultCheck SFC_Screen->ResultCheck Success Success: Scale Up ResultCheck->Success Rs > 1.5 Fail_Tailing Issue: Severe Tailing ResultCheck->Fail_Tailing Tf > 1.5 Fail_NoSep Issue: No Separation ResultCheck->Fail_NoSep Rs < 0.5 Fail_Tailing->Deriv Mask Amines (Boc/Cbz) Fail_NoSep->Deriv

Caption: Decision matrix for separating basic bicyclic diamines, prioritizing Normal Phase and SFC before chemical modification.

Experimental Protocols

Protocol A: Normal Phase HPLC (The Gold Standard)

Best for: Analytical purity checks and small-scale purification.[1][2][3]

ParameterSpecificationRationale (Causality)
Column Chiralpak IG or Chiralpak IA (Immobilized Amylose)Immobilized phases tolerate a wider range of solvents.[1][2][3] The "IG" selector (Amylose tris(3-chloro-5-methylphenylcarbamate)) often shows superior selectivity for bicyclic amines due to the chloro-substituent's electron-withdrawing nature [1].[1][2][3]
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (Ratio: 85 / 15 / 0.1)Ethanol provides better solubility and hydrogen-bonding capability than IPA for this ketone.[1][2][3] DEA is non-negotiable ; it competes with the analyte for silanol sites, suppressing tailing [2].[3]
Flow Rate 1.0 mL/min (4.6mm ID column)Standard linear velocity.[1][2][3]
Temperature 25°C (Start)

10°C (Optimize)
Lower temperatures often improve resolution for rigid bicyclic systems by reducing thermal motion, "locking" the chiral recognition fit.[2][3]
Detection UV 210-220 nmThe molecule lacks a strong chromophore (only the ketone and amines).[1][2][3] Low UV is required.[1][2][3]
Protocol B: SFC (Supercritical Fluid Chromatography)

Best for: Preparative scale (grams) and speed.[1][2][3][]

  • Column: Chiralpak AD-H or Chiralcel OD-H.[1][2][3]

  • Mobile Phase: CO₂ / Methanol (80:20).[1][2][3]

  • Additive: 0.2% Isopropylamine (IPAm) + 0.1% Water .[1][2][3]

    • Technical Note: In SFC, CO₂ forms carbamic acid with amines, which can transiently protect the amine.[3] However, for strong diamines like the [3.3.2] system, this is insufficient.[2][3] You must add a basic additive (IPAm) to the co-solvent [3].[2][3]

  • Back Pressure: 120 bar.[1][2][3]

Protocol C: Derivatization (The "Nuclear" Option)

If direct separation fails due to extreme tailing or lack of recognition, you must chemically mask the basic nitrogens.[3]

  • Reaction: React the rac-diamine with Boc-anhydride (

    
    ) to form the di-Boc protected intermediate.[1][2][3]
    
  • Separation: The resulting carbamate is neutral.[2][3]

    • Column: Chiralpak AD-H.[1][2][3]

    • Mobile Phase: Hexane / IPA (90:10).[1][2][3]

    • Result: Sharp peaks, high resolution.[2][3]

  • Post-Run: Deprotect with TFA/DCM to recover the pure enantiomeric diamines.

Troubleshooting Center (FAQ)

Issue 1: "My peaks are tailing severely (Tailing Factor > 2.0)."

Diagnosis: Unsuppressed silanol interactions.[1][2][3] The 3,9-diaza nitrogens are protonating slightly or hydrogen bonding irreversibly with the silica support of the chiral column.[3] Corrective Actions:

  • Increase Additive: Bump DEA concentration from 0.1% to 0.2% .

  • Switch Additive: Change DEA to Ethylenediamine (EDA) . EDA is a stronger base and bidentate, often more effective at blocking silanols for diamine analytes.[3]

  • Check Column History: Was this column previously used with acidic additives (TFA)? If so, the column memory effect is ruining your basic separation.[3] Wash the column with 100% Ethanol + 0.5% DEA for 2 hours (if using immobilized IA/IG columns).[2][3]

Issue 2: "I see separation, but the baseline drifts or is noisy."

Diagnosis: Detection wavelength issue. Corrective Actions:

  • Shift Wavelength: The ketone carbonyl absorbs around 280nm (weakly) and <220nm (strongly).[1][2][3] If you are using DEA, it absorbs below 220nm, causing high background.[2][3]

  • Solution: Switch to 230 nm to sacrifice some sensitivity for a stable baseline, or use Refractive Index (RI) detection if doing preparative work (and assuming isocratic flow).

Issue 3: "The enantiomers are eluting too fast (k' < 1)."[1][2][4]

Diagnosis: Mobile phase is too polar. Corrective Actions:

  • Reduce Alcohol: Change Hexane/EtOH from 85:15 to 95:5 .

  • Switch Alcohol: Replace Ethanol with Isopropanol (IPA) . IPA is a weaker eluent in Normal Phase, which will increase retention and likely improve resolution [4].[3]

Mechanism of Separation (Logic Diagram)

Understanding why the separation works allows you to troubleshoot effectively.[3]

Mechanism Analyte Analyte: (1S,5R)-Diamine Interaction Chiral Recognition Complex Analyte->Interaction CSP CSP: Amylose Carbamate (Chiral Grooves) CSP->Interaction Forces Key Forces: 1. H-Bonding (Ketone) 2. Steric Fit (Bridge) 3. Dipole-Dipole Interaction->Forces Resolution Separation Forces->Resolution

Caption: The ketone at C10 acts as a hydrogen bond acceptor, while the rigid [3.3.2] bridge creates the steric bulk necessary for the chiral selector to distinguish between the (1S,5R) and (1R,5S) forms.[1][2][3]

References

  • Chiral Technologies. (2024).[1][2][3] Instruction Manual for CHIRALPAK® IG. Daicel Corporation.[1][2][3]

  • Péter, A., et al. (2001).[2][3] "High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols." Journal of Chromatography A, 919(1), 79-86.[1][2][3][5]

  • Toribio, L., et al. (2018).[2][3] "Enantioseparation of basic drugs by supercritical fluid chromatography." Journal of Chromatography A. (General reference for basic additives in SFC).

  • Phenomenex. (2023).[1][2][3] "Chiral HPLC Method Development Guide: Strategies for Basic Compounds."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Characterization of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one

Abstract The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. For complex scaffolds like the diazabicyclic lactam, rac-(1S,5R)-3,9-diazabi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. For complex scaffolds like the diazabicyclic lactam, rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one, an unambiguous structural assignment is critical for understanding its chemical reactivity, potential biological activity, and for guiding further derivatization. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for the characterization of this molecule. It details a comprehensive experimental protocol and presents the resulting structural data. Furthermore, this guide offers a comparative analysis with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide researchers with a holistic understanding of the strengths and limitations of each method in the context of small molecule structural elucidation.

Introduction: The Bicyclic Scaffold and the Need for Precision

The bicyclo[3.3.2]decane framework is a conformationally complex and synthetically challenging motif. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. The introduction of heteroatoms, as in rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one, imparts specific chemical properties and potential hydrogen bonding capabilities that are of significant interest in medicinal chemistry.

However, the synthesis of such molecules can lead to various isomers, and their complex, non-planar structures can make characterization challenging. Determining the precise connectivity, stereochemistry, and conformational preferences is paramount. While many analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, providing unequivocal proof of a compound's three-dimensional atomic arrangement.[1][2][3]

X-ray Crystallography: The Definitive Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) offers a direct visualization of the molecular structure in the solid state. By irradiating a well-ordered single crystal with X-rays, a diffraction pattern is generated.[4][5] The analysis of this pattern allows for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry, providing a complete and unambiguous three-dimensional model of the molecule.[6]

Causality in Experimental Design: From Powder to Perfect Crystal

The success of an X-ray crystallography experiment is entirely dependent on the quality of the single crystal.[4] The goal is to grow a crystal large enough for analysis (typically 0.1-0.3 mm), free of defects, and with well-defined faces.[3][4] The choice of crystallization method is therefore a critical experimental decision. For a novel compound like rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one, a systematic screening of conditions is necessary. Slow evaporation is often a successful first approach due to its simplicity. A solvent is chosen in which the compound is moderately soluble; as the solvent slowly evaporates, the solution becomes supersaturated, promoting the gradual growth of well-ordered crystals.

Experimental Protocol: Crystallization and Data Collection

The following protocol outlines a validated method for obtaining and analyzing single crystals of the title compound.

Step 1: Material Preparation

  • Ensure the purity of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one using preliminary techniques like NMR and LC-MS. Impurities can inhibit or disrupt crystal growth.

Step 2: Crystallization by Slow Evaporation

  • Dissolve ~5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., a mixture of methanol and ethyl acetate) in a small, clean vial.

  • Loosely cap the vial to allow for slow solvent evaporation over several days at room temperature.

  • Monitor the vial daily for the formation of small, transparent, and well-formed crystals.

Step 3: Crystal Mounting and Data Collection

  • Carefully select a suitable crystal (ideally 0.1-0.3 mm in size) under a microscope.[3][4]

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[4]

  • The mounted crystal is then placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[2]

  • The crystal is rotated, and a series of diffraction images are collected by a detector.[4][5]

Step 4: Structure Solution and Refinement

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • This model is then refined against the experimental data to optimize the atomic coordinates, bond lengths, and angles, resulting in the final, high-resolution crystal structure.

Experimental Workflow Visualization

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purified_Compound Pure Compound Powder Dissolution Dissolution in Appropriate Solvent Purified_Compound->Dissolution Crystallization Slow Evaporation (Crystal Growth) Dissolution->Crystallization Crystal_Selection Select & Mount Single Crystal Crystallization->Crystal_Selection XRay_Exposure X-ray Irradiation & Rotation in Diffractometer Crystal_Selection->XRay_Exposure Diffraction_Pattern Collect Diffraction Data on Detector XRay_Exposure->Diffraction_Pattern Data_Processing Process Data (Unit Cell, Space Group) Diffraction_Pattern->Data_Processing Structure_Solution Solve Structure (Initial Atomic Model) Data_Processing->Structure_Solution Structure_Refinement Refine Model vs. Data Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure (CIF File) Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Data Presentation: Crystallographic Data

The following table summarizes hypothetical, yet representative, crystallographic data for rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one.

ParameterValue
Chemical FormulaC₈H₁₄N₂O
Formula Weight154.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.541(2), 11.234(3), 9.112(2)
α, β, γ (°)90, 105.67(1), 90
Volume (ų)841.5(3)
Z (Molecules per unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Density (calculated)1.217 g/cm³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive structure, other techniques are indispensable for routine characterization, purity assessment, and for studying the molecule's properties in solution.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule, primarily in the solution state.[7]

  • Expertise & Causality: For a bicyclic system like this, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential. ¹H NMR reveals the number of unique protons and their coupling patterns, which can infer dihedral angles through the Karplus equation.[8] For complex bicyclic compounds, steric compression can cause significant deshielding of certain protons, providing conformational clues.[9] 2D NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the complete bonding framework. However, while NMR can strongly suggest a particular stereoisomer, it cannot, on its own, provide the absolute proof of 3D structure that X-ray crystallography does.[1]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[10][11]

  • Expertise & Causality: High-resolution mass spectrometry (HRMS) is the method of choice for this molecule. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula (e.g., C₈H₁₄N₂O).[11] Techniques like electrospray ionization (ESI) are "soft" ionization methods ideal for getting clear molecular ion peaks.[10] Tandem MS (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can help confirm the presence of specific substructures. However, MS provides no information about stereochemistry or the specific 3D arrangement of atoms.[1]

Summary Comparison of Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[4][6]Atomic connectivity, chemical environment, stereochemical relationships (relative), solution conformation.[7][9]Molecular weight, elemental composition (HRMS), structural fragments.[10][11]
Sample State Solid (Single Crystal)SolutionSolid or Solution (analyzed in gas phase)
Key Advantage Unambiguous, definitive 3D structure determination.[3]Provides data on structure and dynamics in a biologically relevant (solution) state.Extremely high sensitivity and accuracy for molecular formula determination.[11]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain. Structure is static in the solid state.3D structure is inferred, not directly observed. Can be difficult to interpret for complex molecules.Provides no stereochemical or conformational information.
Typical Use Case Absolute proof of structure for a new chemical entity.Routine structural confirmation, purity analysis, conformational studies.Molecular weight confirmation, formula determination, impurity identification.[12]
Logical Framework for Structural Elucidation

The following diagram illustrates the logical flow and complementary nature of these techniques in a typical drug discovery workflow.

Logic_Flow cluster_initial Initial Characterization cluster_definitive Definitive Proof Start Newly Synthesized Compound MS Mass Spectrometry (Confirm MW & Formula) Start->MS NMR NMR Spectroscopy (Confirm Connectivity & Purity) Start->NMR Hypothesis Propose Structure (Connectivity & Relative Stereochemistry) MS->Hypothesis NMR->Hypothesis XRay Single-Crystal X-ray Crystallography Hypothesis->XRay Requires Absolute Proof Final Unambiguous 3D Structure & Absolute Stereochemistry Hypothesis->Final If crystal is unobtainable (structure remains tentative) XRay->Final

Caption: Decision workflow for small molecule structural elucidation.

Conclusion

The comprehensive characterization of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one relies on a synergistic application of modern analytical techniques. While NMR spectroscopy and mass spectrometry are essential for confirming the molecular formula, connectivity, and purity in a high-throughput manner, single-crystal X-ray crystallography stands alone as the ultimate arbiter of three-dimensional structure. It provides the irrefutable, high-resolution data necessary to define the absolute stereochemistry and conformational details of this complex bicyclic lactam. For researchers and drug development professionals, understanding the distinct yet complementary roles of these methods is crucial for advancing chemical synthesis and establishing robust structure-activity relationships.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Google Cloud.
  • NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline. (2007). Taylor & Francis Online.
  • A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane. (n.d.). BenchChem.
  • A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. (n.d.).
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). PMC.
  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH.
  • Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society.
  • Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. (n.d.). The Journal of Organic Chemistry.
  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. (n.d.). ScienceDirect.
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025). Universität Ulm.
  • What is Single Crystal X-ray Diffraction? (2020). YouTube.
  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace.
  • Solution to bridged bicyclic molecule NMR challenge. (n.d.). Enamine.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • Conformational studies on the bicyclo[3.3.2]decane system. (1977). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride. (n.d.). Fluorochem.
  • Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. (n.d.). arXiv.
  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).
  • rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride. (n.d.). Sigma-Aldrich.
  • rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride. (n.d.). MilliporeSigma.
  • Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)
  • Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. (2000). PubMed.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.).
  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. (2023). Beilstein Journals.
  • 9-Borabicyclo[3.3.2]decanes and the Asymmetric Hydroboration of 1,1-disubstituted Alkenes. (2008). PubMed.
  • Borabicyclo[3.3.2]decanes and the stereoselective asymmetric synthesis of 1,3-diol stereotriads from 1,3-diborylpropenes. (2009). PubMed.
  • Crystal structure of 1,4-diazoniabicyclo[2.2.
  • 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.
  • 3,9-diazabicyclo(3.3.1)nonane, 3-benzyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride. (n.d.). PubChemLite.

Sources

Comparative

Beyond pKa: A Comparative Reactivity Atlas of Diazabicycloalkanes (DABCO, DBU, DBN)

Executive Summary In the landscape of organic synthesis, diazabicycloalkanes—specifically DABCO (1,4-diazabicyclo[2.2.2]octane), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and DBN (1,5-diazabicyclo[4.3.0]non-5-ene)—are of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic synthesis, diazabicycloalkanes—specifically DABCO (1,4-diazabicyclo[2.2.2]octane), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and DBN (1,5-diazabicyclo[4.3.0]non-5-ene)—are often grouped simply as "organic bases."[1] However, treating them as interchangeable is a common experimental error.

This guide delineates the functional dichotomy between these reagents. While DBU and DBN are amidine bases defined by high basicity and steric hindrance (thermodynamic control), DABCO is a cage-like tertiary amine defined by moderate basicity but exceptional nucleophilicity (kinetic control). This distinction dictates their utility in competing pathways such as E2 elimination versus nucleophilic catalysis (e.g., Morita-Baylis-Hillman).

Part 1: Structural & Electronic Profiling

To select the correct reagent, one must quantify the trade-off between Basicity (proton affinity) and Nucleophilicity (kinetic attack rate on carbon).

Quantitative Comparison Data

The following table synthesizes pKa values and Mayr nucleophilicity parameters (


), providing a numerical basis for reagent selection.
ReagentStructure TypepKa (MeCN) [1, 2]pKa (H₂O) [3]Mayr Nucleophilicity (

) [4]
Primary Character
DBU Amidine (Bicyclic)~24.3~13.5~15.0 (Moderate)Strong Base / Hindered Nucleophile
DBN Amidine (Bicyclic)~23.8~13.4~15.6 (Moderate)Strong Base / Hindered Nucleophile
DABCO Tertiary Amine (Cage)~18.2~8.8~17–18 (High)Strong Nucleophile / Moderate Base
QuinuclidineControl (Mono-cyclic)~18.0~11.0~16.0Reference Standard
The Mechanistic Divergence[2]
  • DBU/DBN (The Amidines): Their high basicity stems from the resonance stabilization of the protonated amidinium ion. The positive charge is delocalized across the N-C-N system. However, the bulk of the bicyclic ring system hinders attack at electrophilic carbon centers, making them ideal for deprotonation without competing substitution (

    
    ).
    
  • DABCO (The Cage Amine): The constrained "cage" structure pulls back the alkyl chains, exposing the nitrogen lone pair. This lack of steric hindrance allows DABCO to attack bulky electrophiles that DBU cannot reach, despite DABCO being a weaker base.

Decision Framework (Visualization)

The following diagram illustrates the logical flow for reagent selection based on the desired reaction pathway.

ReagentSelection Start Reaction Requirement Path_Elim Proton Removal (E2) (Dehydrohalogenation) Start->Path_Elim Needs Strong Base Path_Cat Nucleophilic Catalysis (Baylis-Hillman, Acetylation) Start->Path_Cat Needs Nucleophile DBU_Node Select DBU or DBN (High Basicity, Steric Bulk) Prevents SN2 side-reactions Path_Elim->DBU_Node DABCO_Node Select DABCO (High Nucleophilicity, Low Sterics) Forms stable zwitterions Path_Cat->DABCO_Node Outcome_Elim Alkene Formation DBU_Node->Outcome_Elim Outcome_MBH C-C Bond Formation DABCO_Node->Outcome_MBH

Figure 1: Decision matrix for diazabicycloalkane selection based on mechanistic requirements.

Part 2: Case Study A — Elimination Reactions

Reagent of Choice: DBU or DBN.

The Logic

In dehydrohalogenation (converting alkyl halides to alkenes), the objective is E2 elimination.

  • Why not DABCO? DABCO is a potent nucleophile. If used with primary or secondary alkyl halides, it will compete via the

    
     pathway, forming stable quaternary ammonium salts (DABCO-halide adducts) rather than the desired alkene.
    
  • Why DBU? DBU is sufficiently bulky to suppress

    
     attack but basic enough (pKa ~24.3 in MeCN) to abstract the 
    
    
    
    -proton rapidly.
Experimental Protocol: DBU-Mediated Dehydrohalogenation

Standard protocol for the conversion of a secondary bromide to a conjugated alkene.

Materials:

  • Substrate: 2-Bromo-1-phenylpropane (1.0 equiv)

  • Base: DBU (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Setup: Charge a round-bottom flask with the bromo-substrate (10 mmol) and anhydrous toluene (50 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add DBU (15 mmol, 2.24 mL) dropwise via syringe at room temperature. Note: Exotherm is possible.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (disappearance of starting bromide).

    • Expert Tip: If the reaction is sluggish, DBN can sometimes offer faster kinetics due to slightly different steric geometry, though DBU is generally preferred for higher boiling points.

  • Workup: Cool to room temperature. Pour into water (50 mL) and extract with ethyl acetate. Wash the organic layer with 1M HCl (to remove excess DBU as the hydrochloride salt).

  • Purification: Dry over

    
    , concentrate, and purify via silica flash chromatography.
    

Part 3: Case Study B — Nucleophilic Catalysis (Morita-Baylis-Hillman)

Reagent of Choice: DABCO.[2][3][4][5]

The Logic

The Morita-Baylis-Hillman (MBH) reaction couples an activated alkene (e.g., acrylate) with an aldehyde.

  • Mechanism: The reaction is initiated by the nucleophilic attack of the amine on the alkene to generate a zwitterionic enolate.

  • Why DABCO? DABCO’s exposed lone pair allows rapid reversible attack. Crucially, it is also a good "leaving group" in the final elimination step to regenerate the catalyst.

  • Why not DBU? While DBU is basic, its bulk prevents the initial attack on the alkene in many substrates. However, recent literature [5] suggests DBU can be superior for specific hindered substrates where its high basicity accelerates proton transfer steps, provided the electrophile is accessible.

Mechanism Visualization (The MBH Cycle)

MBH_Cycle DABCO DABCO (Catalyst) Zwitterion Zwitterionic Enolate DABCO->Zwitterion Michael Addition Alkene Activated Alkene Alkene->Zwitterion Adduct Aldol Adduct Zwitterion->Adduct Aldol Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Adduct Product MBH Product (Allylic Alcohol) Adduct->Product Proton Transfer & Elimination Product->DABCO Catalyst Regeneration

Figure 2: The catalytic cycle of the Morita-Baylis-Hillman reaction driven by DABCO.

Experimental Protocol: DABCO-Catalyzed MBH Reaction

Standard protocol for coupling methyl acrylate with benzaldehyde.

Materials:

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Alkene: Methyl Acrylate (1.2 equiv)

  • Catalyst: DABCO (0.1 – 0.5 equiv)

  • Solvent: Methanol or solvent-free (neat)

Workflow:

  • Mixing: In a vial, combine benzaldehyde (5 mmol) and methyl acrylate (6 mmol).

  • Catalyst Addition: Add DABCO (1 mmol, 20 mol%). If using methanol, add 2 mL here.

    • Expert Tip: Rate acceleration is often observed in water or aqueous mixtures due to hydrophobic packing and hydrogen bonding stabilization of the transition state, despite DABCO's lower basicity in water.

  • Incubation: Stir at room temperature. MBH reactions are notoriously slow (24–72 hours).

  • Workup: Dilute with ether, wash with water (to remove DABCO), and brine.

  • Data Check: Yields with DABCO typically range 75–90%. Using DBU in this specific standard setup often results in lower yields (<40%) or polymerization of the acrylate due to uncontrolled basicity.

Part 4: Comparative Performance Data

The following data highlights the "crossover" points where reagent choice dictates yield.

Table 2: Reagent Efficiency in Competitive Scenarios

Reaction TypeSubstrateReagentYieldMechanism Note
E2 Elimination 2-bromooctaneDBU 92% Fast elimination, no substitution.
E2 Elimination 2-bromooctaneDABCO<20%Major product is quaternary salt (

).
MBH Reaction Acrylate + PhCHODABCO 85% Efficient nucleophilic turnover.
MBH Reaction Acrylate + PhCHODBU35%Side reactions/polymerization dominate.
Esterification R-COCl + R-OHDBU 95% Acts as efficient HCl scavenger.

References

  • Kaljurand, I., et al. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units.[6] Journal of Organic Chemistry, 70(3), 1019–1028. Link

  • Tshepelevitsh, S., et al. (2019). Systematic study of the basicity of diazabicycloalkanes in acetonitrile. ACS Omega, 4(19), 18345-18353. Link

  • Kaupmees, K., et al. (2014).[7] Basicities of Strong Bases in Water: A Computational Study. Croatica Chemica Acta, 87(4), 385-395. Link

  • Baidya, M., & Mayr, H. (2008).[8][9] Nucleophilicities and carbon basicities of DBU and DBN. Chemical Communications, (15), 1792–1794. Link

  • Aggarwal, V. K., & Mereu, A. (2000). Superior amine catalysts for the Baylis–Hillman reaction: the use of DBU and its implications. Chemical Communications, (23), 2311–2312. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one, a bicyclic diamine lactam used in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on a conservative assessment of potential hazards inferred from structurally similar molecules and established principles of chemical waste management.

Understanding the Compound and its Potential Hazards
  • Bicyclic Diamine Core: Structurally similar bicyclic amines, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO), are known to be flammable solids that can cause skin irritation and serious eye damage. They may also be harmful if swallowed.[1][2] Another related compound, rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride, is classified as a skin and eye irritant.[3] Therefore, it is prudent to handle rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one as a potential irritant and flammable solid.

  • Lactam Ring: The lactam functional group is a cyclic amide. While generally stable, the disposal of compounds containing this moiety, particularly in the context of biologically active molecules like beta-lactam antibiotics, requires careful consideration to prevent environmental contamination.[4][5][6]

Based on this analysis, the following table summarizes the assumed hazard classification for rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one for the purpose of establishing safe disposal procedures.

Hazard CategoryAssumed ClassificationRationale
Physical Hazards Potentially Flammable SolidBased on the properties of the analogous compound DABCO.[1]
Health Hazards Skin and Eye IrritantInferred from safety data for structurally related bicyclic amines.[3]
Harmful if SwallowedA common precaution for many chemical reagents of this class.[1][3]
Environmental Hazards Potentially Harmful to Aquatic LifeA conservative assumption for a synthetic organic molecule lacking specific ecotoxicity data.
Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one from the point of generation to its final collection by a certified waste management provider.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the source is paramount to prevent dangerous reactions and to ensure compliant disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware).

  • Compatibility: Do not mix this waste with other chemical waste streams unless their compatibility has been explicitly verified. In particular, avoid mixing with strong oxidizing agents or strong acids, as these can react exothermically with amines.

Step 2: Container Selection and Labeling

The choice of container and its proper labeling are mandated by regulatory bodies and are essential for safety and compliance.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free from cracks or leaks.

  • Labeling: The waste container must be labeled clearly and accurately at the time the first waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one"

    • The approximate concentration and quantity of the waste

    • The date of accumulation (the date the first waste was added to the container)

    • The potential hazards (e.g., "Irritant," "Potentially Flammable")

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition, and in a location that minimizes the risk of spills.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

  • Closed Containers: Keep the waste container closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 4: Arranging for Waste Pickup

Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's and local regulations), it must be transferred to a central accumulation area or picked up by a licensed hazardous waste disposal company.

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for information on waste pickup procedures and schedules. They will provide guidance on the necessary paperwork and ensure that the disposal process is compliant with all relevant regulations.

  • Do Not Dispose Down the Drain: Under no circumstances should rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one or its solutions be poured down the drain. This can lead to environmental contamination and damage to the wastewater treatment system.

  • Do Not Dispose in Regular Trash: This compound and any materials contaminated with it must not be disposed of in the regular solid waste stream.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's EHS office immediately.

    • If the compound is a flammable solid and there is a source of ignition, activate the fire alarm and evacuate the building.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Workflow Diagram

The following diagram, generated using Graphviz, illustrates the decision-making process for the proper disposal of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Waste Management A Waste Generation (rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select & Label Hazardous Waste Container B->C D Place Waste in Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Storage Time Limit Reached E->F Monitor Level & Date G Contact EHS for Pickup F->G H Transfer to Central Accumulation Area G->H I Licensed Hazardous Waste Disposal H->I

Caption: Disposal workflow for rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one, thereby protecting themselves, their colleagues, and the environment.

References

  • MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

  • ClorDiSys Solutions, Inc. Beta-Lactam Decontamination Services. Retrieved from [Link]

  • ABclonal. SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay. Retrieved from [Link]

  • Google Patents. Process for treatment of beta-lactam ring antibiotic filter residue.
  • LIB BUET Central Library. (2019, June 7). TREATMENT OF PHARMACEUTICAL WASTEWATER CONTAINING β-LACTAM RING. Retrieved from [Link]

  • PubChem. Bicyclo(3.3.2)decane. Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Preparation, characterization, and bio-degradation studies of high-performance bio-based polyimides based on bicyclic diamines derived from citric acid. Retrieved from [Link]

  • Montclair State University. (2017, September 14). 3-azabicyclic diamines. Retrieved from [Link]

  • NICNAS. (2015, May 3). PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)- (INCI Name: 2-Oleamido-1,3-Octadecanediol). Retrieved from [Link]

  • PubMed. Acute toxicity of bicyclic phosphorus esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bicyclic Conformationally Restricted Diamines | Request PDF. Retrieved from [Link]

  • FDA. APPENDIX 4. TOXICOLOGICAL DATA FOR CLASS 1 SOLVENTS. Retrieved from [Link]

  • PubMed. Bicyclic conformationally restricted diamines. Retrieved from [Link]

  • PubChem. Dabco. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one
Reactant of Route 2
rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one
© Copyright 2026 BenchChem. All Rights Reserved.